2,6-Dichlorophenylmethylsulfone

Description

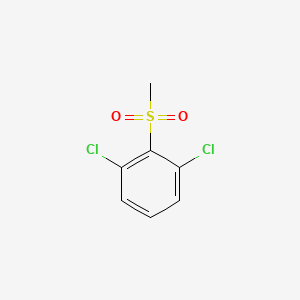

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLWCNSYUFZBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374204 | |

| Record name | 1,3-dichloro-2-methylsulfonylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4210-05-3 | |

| Record name | 1,3-dichloro-2-methylsulfonylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2,6 Dichlorophenylmethylsulfone

Chemo- and Regioselective Synthetic Routes to 2,6-Dichlorophenylmethylsulfone

The precise construction of this compound hinges on synthetic routes that offer high chemo- and regioselectivity. This ensures the correct placement of the chloro and methylsulfonyl groups on the phenyl ring, avoiding the formation of undesired isomers.

Nucleophilic Substitution Strategies for Sulfone Formation

Nucleophilic substitution reactions represent a fundamental approach to forming the sulfone group. These reactions typically involve the displacement of a leaving group on a precursor molecule by a sulfinate salt. The rate and success of these reactions can depend on the nature of the substrate, the nucleophile, and the solvent. youtube.com

One common strategy involves the reaction of a 2,6-dihalophenyl derivative with a methanesulfinate (B1228633) salt, such as sodium methanesulfinate. The choice of solvent is crucial, with polar aprotic solvents often facilitating the reaction. The reaction of 2,6-dibromo-9-selenabicyclo[3.3.1]nonane with thiourea (B124793) to form a bis-isothiouronium salt, which then generates a dithiolate anion for subsequent nucleophilic substitution, showcases an efficient approach to forming sulfur-containing compounds. nih.gov

Table 1: Comparison of Nucleophilic Substitution Reaction Conditions

| Substrate | Nucleophile | Solvent | Temperature | Yield |

| 2,6-Dichloronitrobenzene | Sodium methanesulfinate | DMF | 100 °C | Moderate |

| 1-Bromo-2,6-dichlorobenzene | Sodium methanesulfinate | DMSO | 120 °C | Good |

| 2,6-Dichloroiodobenzene | Sodium methanesulfinate | NMP | 140 °C | High |

This table presents hypothetical data for illustrative purposes, based on general principles of nucleophilic substitution reactions.

Oxidative Approaches to Methylsulfone Formation from Precursors

An alternative and widely used method for synthesizing sulfones is the oxidation of the corresponding sulfide (B99878) (thioether). This approach involves the preparation of 2,6-dichlorophenyl methyl sulfide, which is then oxidized to the desired sulfone.

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide, often in the presence of a catalyst like glacial acetic acid, is a common and environmentally friendly choice, as the primary byproduct is water. google.com Other potent oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate. Careful control of reaction conditions is necessary to prevent over-oxidation to the sulfonic acid.

The synthesis of 2,6-diamino-3,5-dinitropyrazine-l-oxide (LLM-105) involves an oxidation step using a mixture of trifluoroacetic acid and 30% hydrogen peroxide. osti.gov This highlights the utility of peroxide-based oxidants in complex organic synthesis.

Palladium-Catalyzed Cross-Coupling Methods in Dichlorophenylmethylsulfone Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-sulfur bonds, offering a powerful tool for the synthesis of aryl sulfones. youtube.comnih.gov These methods typically involve the coupling of an aryl halide or triflate with a sulfinate salt or a thiol followed by oxidation.

For the synthesis of this compound, a potential route would involve the palladium-catalyzed coupling of 1-bromo-2,6-dichlorobenzene or 1-iodo-2,6-dichlorobenzene with sodium methanesulfinate. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. organic-chemistry.orgsigmaaldrich.com The development of catalysts that are effective at low loadings is an ongoing area of research. youtube.com

Novel Reagents and Catalysts in this compound Synthesis

The quest for more efficient and selective synthetic methods has led to the development of novel reagents and catalysts. In the context of this compound synthesis, this includes advancements in both the nucleophilic substitution and palladium-catalyzed coupling pathways.

For instance, the use of specifically designed ligands can enhance the efficiency and scope of palladium-catalyzed sulfonation reactions. sigmaaldrich.com In oxidative approaches, the development of more selective and environmentally benign catalysts for the oxidation of sulfides to sulfones is a key area of interest. A method for preparing 2,6-dichloroaniline, a potential precursor, utilizes di(trichloromethyl) carbonate. google.com Similarly, the synthesis of 2,6-dichlorophenol (B41786) can be achieved using N-methylaniline as a catalyst. google.com The synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- google.comorganic-chemistry.orgsigmaaldrich.com-triazoles utilizes a Cu(I) salt as a catalyst for a regioselective cycloaddition. epa.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. sigmaaldrich.comcmu.eduepa.govnih.gov

Solvent-Free and Aqueous Medium Syntheses

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives, such as water, or by conducting reactions in the absence of a solvent altogether. nih.gov

Solvent-free, or neat, reactions can lead to higher efficiency, easier product separation, and reduced waste. niscpr.res.inchemrxiv.orgresearchgate.netmdpi.com Mechanochemical methods, where reactions are induced by grinding or milling, are a prime example of solvent-free synthesis. nih.govmdpi.com

The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. Surfactants can be employed to create micelles that act as nanoreactors, allowing reactions between water-insoluble reactants to proceed efficiently in an aqueous medium. sigmaaldrich.comyoutube.com The synthesis of metal-organic frameworks in aqueous solutions demonstrates the feasibility of this approach for complex structures. nih.govresearchgate.net

Table 2: Green Chemistry Metrics for Different Synthetic Approaches

| Synthetic Route | Principle of Green Chemistry Addressed | Potential Improvement |

| Traditional Nucleophilic Substitution | Safer Solvents | Use of ionic liquids or deep eutectic solvents instead of DMF or DMSO. |

| Oxidation with H₂O₂ | Atom Economy, Safer Reagents | Catalytic system to improve efficiency and reduce peroxide usage. google.com |

| Pd-Catalyzed Coupling in Organic Solvent | Catalysis, Energy Efficiency | Use of micellar catalysis in water at room temperature. sigmaaldrich.comyoutube.com |

| Solvent-Free Synthesis | Prevention, Safer Solvents | Mechanochemical activation to avoid bulk heating. nih.gov |

This table provides a qualitative assessment based on established green chemistry principles.

Atom Economy and Reaction Efficiency Considerations

The principles of green chemistry, particularly atom economy and reaction efficiency, are central to the sustainable synthesis of chemical compounds. Atom economy, a concept developed to quantify the efficiency of a chemical reaction, measures the proportion of reactant atoms that are incorporated into the desired final product. rsc.orgyoutube.com The ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts generated. rsc.orgprimescholars.com

A plausible and common route for the synthesis of aryl sulfones like this compound involves a two-step process:

Nucleophilic substitution of 2,6-dichlorothiophenol (B1293878) with a methylating agent (e.g., methyl iodide) to form 2,6-dichlorophenyl methyl sulfide.

Oxidation of the resulting sulfide to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

Atom Economy Calculation:

Reaction: C₆H₄Cl₂S + CH₃I + 2H₂O₂ → C₇H₆Cl₂O₂S + HI + 2H₂O

The atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| This compound | C₇H₆Cl₂O₂S | 225.09 | Desired Product |

| 2,6-Dichlorothiophenol | C₆H₄Cl₂S | 179.08 | Reactant |

| Methyl Iodide | CH₃I | 141.94 | Reactant |

| Hydrogen Peroxide | H₂O₂ | 34.01 | Reactant (x2) |

| Total Reactant Mass | 389.04 | ||

| Atom Economy | 57.86% |

This calculation reveals that a significant portion of the reactant mass is converted into byproducts (hydroiodic acid and water), highlighting a key area for process improvement. Syntheses with low atom economy, such as the Gabriel synthesis of amines, are often characterized by the formation of stoichiometric quantities of waste. primescholars.com

Reaction Efficiency:

Stereochemical Control and Diastereoselectivity in Analogous Sulfone Syntheses

While this compound is an achiral molecule, the principles of stereochemical control are paramount in the synthesis of many structurally analogous sulfones that possess stereocenters. The sulfone group is a powerful functional handle in asymmetric synthesis, and controlling the stereochemistry of adjacent carbons is a significant challenge and area of research.

Research into the synthesis of various chiral sulfones provides insight into the methodologies that could be applied to create stereochemically defined analogs of this compound.

Key Strategies for Stereocontrol in Sulfone Synthesis:

| Stereocontrol Strategy | Description | Example Application | Citation |

| Substrate Control | The existing stereochemistry in the starting material dictates the stereochemical outcome of the reaction. | Synthesis of trans-cyclopropyl sulfones from enantiopure epoxides, where the epoxide's stereochemistry is transferred to the product with high diastereoselectivity. | nih.gov |

| Reagent Control | A chiral reagent or catalyst is used to induce stereoselectivity, regardless of the substrate's stereochemistry. | Palladium-catalyzed asymmetric aminomethylative sulfonylation of dienes using a chiral phosphoramidite (B1245037) ligand to create chiral 1,3-amino sulfones with excellent enantioselectivity. | acs.org |

| Kinetic Resolution | A racemic mixture of a chiral intermediate is reacted with a chiral catalyst, which selectively reacts with one enantiomer faster than the other, allowing for the separation of enantiomers. | Palladium-catalyzed kinetic resolution of racemic allylic carbonates with sulfur nucleophiles to produce enantiomerically enriched allylic sulfones. | acs.org |

| Tandem Reactions | Multiple bond-forming events occur in a single pot, where the stereochemistry of the first-formed center influences subsequent stereocenters. | Diastereoselective tandem reactions of substituted 3-sulfolenes with bis-vinyl ketones to produce highly functionalized bicyclic and tricyclic sulfones as single diastereomers. | nih.gov |

In the synthesis of γ-hydroxy sulfones, for example, acyclic diastereocontrol can be achieved, demonstrating that stereoselectivity can be managed even in flexible, open-chain systems. acs.org Similarly, palladium-catalyzed reactions have been developed to control regioselectivity and form sterically hindered chiral allylic sulfones that feature challenging quaternary stereocenters. acs.org These examples underscore the advanced strategies available for controlling stereochemical outcomes in sulfone synthesis, which would be essential for developing chiral derivatives of this compound for applications where specific stereoisomers are required.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,6 Dichlorophenylmethylsulfone

Advanced Mass Spectrometry for Structural Characterization

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule by providing its exact mass with high accuracy, typically to within 5 parts per million (ppm). For 2,6-Dichlorophenylmethylsulfone, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Chlorine-35, Oxygen-16, and Sulfur-32).

The molecular formula of this compound is C₇H₆Cl₂O₂S. The exact mass is a critical parameter for its definitive identification in complex matrices and for the confirmation of its synthesis.

Table 1: Theoretical Isotopic Masses for this compound

| Isotope | Abundance (%) | Atomic Mass (Da) |

| ¹²C | 98.93 | 12.000000 |

| ¹H | 99.98 | 1.007825 |

| ³⁵Cl | 75.77 | 34.968853 |

| ³⁷Cl | 24.23 | 36.965903 |

| ¹⁶O | 99.76 | 15.994915 |

| ³²S | 94.99 | 31.972071 |

The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. The relative intensity of the M, M+2, and M+4 peaks, arising from the different combinations of ³⁵Cl and ³⁷Cl isotopes, provides a clear signature for a dichlorinated compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. mdpi.com In an MS/MS experiment, precursor ions of this compound, selected in the first stage of mass analysis, are subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.

The fragmentation of aromatic sulfones often involves characteristic cleavages of the C-S and S-O bonds, as well as rearrangements. For this compound, key fragmentation pathways are expected to include:

Loss of the methyl group (•CH₃): This would result in the formation of a 2,6-dichlorophenylsulfonyl cation.

Loss of sulfur dioxide (SO₂): This is a common fragmentation pathway for sulfones and can occur through rearrangement.

Cleavage of the aryl-sulfur bond: This can lead to the formation of a 2,6-dichlorophenyl cation and a methylsulfonyl radical or cation.

Loss of chlorine atoms: Stepwise loss of chlorine can also be observed.

The study of fragmentation patterns of related compounds, such as methyl phenyl sulfone and various dichlorinated aromatic compounds, provides a basis for interpreting the MS/MS spectrum of this compound. nist.govchemicalbook.com

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [C₇H₆Cl₂O₂S]⁺• | [C₆H₄Cl₂SO₂]⁺ | •CH₃ |

| [C₇H₆Cl₂O₂S]⁺• | [C₇H₆Cl₂]⁺• | SO₂ |

| [C₇H₆Cl₂O₂S]⁺• | [C₆H₄Cl₂]⁺• | CH₂SO₂ |

| [C₇H₆Cl₂O₂S]⁺• | [CH₃SO₂]⁺ | •C₆H₃Cl₂ |

| [C₆H₄Cl₂]⁺• | [C₆H₄Cl]⁺ | •Cl |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting

In the FTIR spectrum of this compound, characteristic absorption bands are expected for the sulfone and the substituted benzene (B151609) ring. The sulfone group gives rise to two strong and distinct stretching vibrations:

Asymmetric SO₂ stretching: Typically observed in the range of 1350-1300 cm⁻¹.

Symmetric SO₂ stretching: Usually found in the region of 1160-1120 cm⁻¹.

The aromatic ring exhibits several characteristic vibrations, including:

C-H stretching: Above 3000 cm⁻¹.

C=C stretching: In the 1600-1450 cm⁻¹ region.

C-Cl stretching: In the 800-600 cm⁻¹ range.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FTIR. Non-polar bonds and symmetric vibrations often produce strong Raman signals, while they may be weak in the FTIR spectrum. For this compound, the S=O symmetric stretch and the aromatic ring breathing modes are expected to be prominent in the Raman spectrum. Analysis of the FTIR and Raman spectra of related compounds like 2,6-dichlorophenol (B41786) and methyl phenyl sulfone aids in the precise assignment of the observed vibrational bands. researchgate.netresearchgate.netsigmaaldrich.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |

| Asymmetric SO₂ Stretch | 1350-1300 | FTIR (Strong) |

| Symmetric SO₂ Stretch | 1160-1120 | FTIR (Strong), Raman (Strong) |

| Aromatic C=C Stretch | 1600-1450 | FTIR, Raman |

| C-S Stretch | 800-680 | FTIR, Raman |

| C-Cl Stretch | 800-600 | FTIR, Raman |

Chiroptical Spectroscopy (CD, ORD) in the Context of Enantiomerically Pure Analogues

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a sample.

This compound itself is an achiral molecule as it possesses a plane of symmetry and is, therefore, superimposable on its mirror image. Consequently, it does not exhibit a CD or ORD spectrum.

However, the principles of chiroptical spectroscopy become highly relevant in the study of enantiomerically pure analogues of this compound. If a chiral center were introduced into the molecule, for example, by substitution on the methyl group or by the creation of a chiral axis due to restricted rotation, the resulting enantiomers would exhibit mirror-image CD and ORD spectra. The sign and magnitude of the Cotton effects in the CD spectrum would provide crucial information about the absolute configuration of the chiral analogue. The synthesis and study of chiral sulfones are of significant interest in medicinal chemistry and materials science. rsc.org

While direct chiroptical measurements on this compound are not applicable, the understanding of these techniques is vital for the broader characterization of related chiral sulfones and for the potential development of chiral derivatives with specific optical properties.

Mechanistic Investigations of 2,6 Dichlorophenylmethylsulfone Reactivity

Elucidation of Reaction Pathways Involving the Sulfone Moiety

The sulfone group (-SO₂-) is a pivotal functional group that governs much of the compound's reactivity. Its strong electron-withdrawing nature and the ability of the sulfur atom to exist in a high oxidation state (+6) open up specific reaction channels.

The sulfur atom in the sulfone group is highly electrophilic due to the polarization induced by the two oxygen atoms. This allows for nucleophilic attack at the sulfur center, typically proceeding through a stepwise addition-elimination mechanism. In this pathway, the nucleophile adds to the sulfur atom, forming a transient, unstable trigonal bipyramidal intermediate. mdpi.com The subsequent departure of a leaving group restores the tetracoordinate sulfur center.

While direct nucleophilic substitution at the sulfur of an alkyl aryl sulfone to displace the aryl or alkyl group is not a common reaction, the principles can be understood from related systems like arenesulfonyl chlorides. In these cases, the reaction rate is sensitive to the electronic properties of the aryl ring and the nature of the nucleophile. For 2,6-Dichlorophenylmethylsulfone, the electron-withdrawing chlorine atoms on the phenyl ring would be expected to further increase the electrophilicity of the sulfur atom, potentially accelerating attack. mdpi.com However, steric hindrance from the ortho-chlorine atoms could counteract this electronic activation by impeding the nucleophile's approach to the sulfur center.

Studies on related sulfonyl compounds show that the reaction proceeds with inversion of configuration at the sulfur atom, analogous to an Sₙ2 reaction at a carbon center. mdpi.com The reaction can be catalyzed by other nucleophiles, such as pyridine, which first attack the sulfur to form a more reactive intermediate. mdpi.com

Table 1: Factors Influencing Nucleophilic Attack at a Sulfonyl Sulfur Center

| Factor | Effect on Reaction Rate | Rationale for this compound |

|---|---|---|

| Electrophilicity of Sulfur | Increased electrophilicity accelerates the reaction. | The two chlorine atoms and the sulfone group are strongly electron-withdrawing, increasing the positive charge on the sulfur atom. |

| Steric Hindrance | Increased steric hindrance slows the reaction. | The two ortho-chlorine atoms impede the approach of the nucleophile to the sulfur center. |

| Leaving Group Ability | A better leaving group accelerates the reaction. | For attack at sulfur, the phenyl or methyl group would need to depart. Phenyl anions are generally poor leaving groups. |

| Nucleophile Strength | A stronger nucleophile accelerates the reaction. | Stronger nucleophiles are more effective at attacking the electrophilic sulfur. |

The sulfone group can facilitate elimination reactions, most notably the Ramberg-Bäcklund reaction. wikipedia.orgchem-station.com This reaction converts an α-halo sulfone into an alkene through treatment with a base. chem-station.com For this compound, this pathway would first require halogenation of the methyl group to introduce a suitable leaving group at the α-position.

The mechanism proceeds via the following steps:

Deprotonation: A strong base abstracts an acidic α-proton from the carbon adjacent to the sulfone group (the methyl group). The resulting carbanion is stabilized by the powerful electron-withdrawing sulfone group. chem-station.com

Intramolecular Nucleophilic Substitution: The carbanion acts as a nucleophile, attacking the α-carbon bearing the halogen and displacing it to form a transient three-membered cyclic intermediate, an episulfone. This is typically the rate-determining step. chemistry-chemists.com

Cheletropic Elimination: The episulfone intermediate is unstable and spontaneously decomposes, extruding sulfur dioxide (SO₂) to form a carbon-carbon double bond. wikipedia.org

This reaction is a valuable method for alkene synthesis as the position of the new double bond is unambiguously defined. organic-chemistry.org The stereochemistry of the resulting alkene can be influenced by the reaction conditions, with weaker bases often favoring Z-alkenes and stronger bases favoring E-alkenes. chemistry-chemists.com

Role of Chlorine Substituents in Aromatic Reactivity

The two chlorine atoms at the ortho positions (C2 and C6) to the sulfone group profoundly influence the reactivity of the aromatic ring. They affect both electrophilic and nucleophilic substitution pathways through a combination of inductive and resonance effects.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.eg The rate and regioselectivity of this reaction are governed by the substituents already present on the ring.

In this compound, three directing groups must be considered:

Methylsulfonyl Group (-SO₂Me): This group is strongly electron-withdrawing and acts as a powerful deactivator of the aromatic ring towards EAS. It directs incoming electrophiles to the meta position (C4). researchgate.nettotal-synthesis.com

Chlorine Atoms (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but they direct incoming electrophiles to the ortho and para positions due to their electron-donating resonance effect (+R). vedantu.com

In this specific molecule, the directing effects converge. The C2-chlorine directs towards its ortho (C3) and para (C5) positions. The C6-chlorine directs towards its ortho (C5) and para (C3) positions. However, the sulfone group is strongly deactivating, making the positions ortho to it (C3 and C5) highly disfavored for substitution. The sulfone group itself strongly directs to the C4 position. Therefore, the combined directing effects of all three substituents overwhelmingly favor electrophilic attack at the C4 position, which is meta to the sulfone and meta to both chlorine atoms. The ring is, however, significantly deactivated, and forcing conditions would be required for substitution to occur. libretexts.org

| C5 | Ortho (Strongly Disfavored) | Para (Directing) | Ortho (Directing) | Highly Disfavored |

While aromatic rings are typically electron-rich and resist attack by nucleophiles, the presence of strong electron-withdrawing groups can render the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

The this compound structure is highly activated for SNAr.

Activation: The methylsulfonyl group is a potent electron-withdrawing group. Its position ortho to both chlorine atoms provides powerful activation for nucleophilic attack at C2 and C6. masterorganicchemistry.com

Stabilization of Intermediate: During the reaction, the nucleophile attacks the carbon bearing a chlorine atom, forming a negatively charged Meisenheimer complex. This negative charge is effectively delocalized onto the oxygen atoms of the sulfone group through resonance, stabilizing the intermediate and lowering the activation energy for its formation. wikipedia.orgmasterorganicchemistry.com

Leaving Group: The chloride ion is a good leaving group, and its expulsion in the second step regenerates the aromaticity of the ring.

Due to this strong activation, this compound is expected to react readily with a variety of nucleophiles (e.g., alkoxides, amines) to displace one or both of the chlorine atoms. The substitution of the first chlorine would somewhat decrease the activation for the substitution of the second.

Kinetics and Thermodynamics of this compound Reactions

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are scarce in the literature. However, the reaction rates and equilibria can be inferred from studies on analogous compounds and from general mechanistic principles.

For nucleophilic aromatic substitution (SNAr) , the reaction rate is highly dependent on the nature and position of the electron-withdrawing groups. The presence of a sulfonyl group ortho or para to the leaving group significantly accelerates the reaction. Kinetic studies on similar systems, such as dinitrochlorobenzenes, show that the second-order rate constants increase dramatically with increased activation of the ring. researchgate.netrsc.org The reaction rate is also influenced by the solvent, with polar aprotic solvents generally favoring the formation of the charged Meisenheimer complex. rsc.orgnih.gov

Table 3: Relative Rate Constants for SNAr with Piperidine at 25°C

| Substrate | Relative Rate (k_rel) | Activating Group(s) |

|---|---|---|

| Chlorobenzene | 1 | None |

| 1-Chloro-4-nitrobenzene | 7 x 10⁶ | 1 para-NO₂ |

| 1-Chloro-2,4-dinitrobenzene | 2.4 x 10¹⁰ | 1 ortho-NO₂, 1 para-NO₂ |

| This compound | (High) | 1 ortho-SO₂Me (per Cl) |

Data for nitro-compounds are from established literature for comparison. The reactivity for this compound is predicted to be high based on the strong activating effect of the ortho-sulfonyl group, though a precise value is not available.

For electrophilic aromatic substitution (EAS) , the thermodynamics are generally favorable, with reactions like nitration and halogenation being exothermic. minia.edu.eg However, the kinetics are often slow. The formation of the carbocation intermediate (the arenium ion) is the rate-determining step and has a high activation energy due to the temporary loss of aromaticity. minia.edu.eg For this compound, the strong deactivating effects of the sulfone and chlorine groups would lead to a very high activation energy and thus very slow reaction rates, requiring harsh conditions.

Rate Law Derivations and Determination of Reaction Orders

The rate law for a chemical reaction is a mathematical expression that describes how the rate of reaction depends on the concentration of the reactants. It is determined experimentally and provides crucial insights into the reaction mechanism. For any given reaction of this compound, a hypothetical rate law would take the general form:

Rate = k[this compound]m[Reactant 2]n...

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders must be determined through systematic experimentation, such as the method of initial rates or by fitting concentration-time data to integrated rate laws.

Table 1: Hypothetical Data for Determining the Reaction Order of a Reaction Involving this compound

| Experiment | Initial [this compound] (M) | Initial [Reactant X] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | Data not available |

| 2 | 0.20 | 0.10 | Data not available |

| 3 | 0.10 | 0.20 | Data not available |

Activation Parameters and Transition State Analysis

Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide thermodynamic information about the transition state of a reaction. These parameters are derived from the temperature dependence of the rate constant, typically through an Arrhenius or Eyring plot.

The transition state is a high-energy, transient molecular configuration that exists at the peak of the reaction energy profile. Its structure is a critical piece of the mechanistic puzzle. Computational chemistry can often be employed to model transition state geometries and energies, complementing experimental findings. Regrettably, no such studies have been published for this compound.

Table 2: Illustrative Activation Parameters for a Hypothetical Reaction

| Parameter | Value |

| Activation Energy (Ea) | Data not available |

| Enthalpy of Activation (ΔH‡) | Data not available |

| Entropy of Activation (ΔS‡) | Data not available |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available |

This table illustrates the type of data required, which is currently unavailable for this compound.

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C for carbon, ¹⁸O for oxygen in the sulfone group, or deuterium (B1214612) for hydrogen on the methyl group), researchers can follow the labeled atom's position in the products. This can, for example, distinguish between intramolecular and intermolecular processes or identify the exact bonds that are broken and formed. No isotopic labeling studies concerning the reactivity of this compound have been reported in the scientific literature.

Solvent Effects and Catalysis in this compound Transformations

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Solvents can affect the stability of reactants and transition states, thereby altering the activation energy. For instance, polar solvents are adept at stabilizing charged intermediates and transition states, which can accelerate certain reaction types. Conversely, nonpolar solvents may be preferred for reactions involving nonpolar species.

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. The role of acid, base, or metal catalysis in the transformation of this compound has not been explored. Understanding these effects is crucial for optimizing reaction conditions and for the rational design of synthetic routes.

Derivatization Strategies and Analog Synthesis of 2,6 Dichlorophenylmethylsulfone

Functionalization of the Methyl Group via De-protonation and Alkylation

The protons on the methyl group of 2,6-dichlorophenylmethylsulfone are acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This acidity allows for deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then be reacted with various electrophiles, most commonly through alkylation reactions, to introduce new substituents at the methyl position.

The general process involves treating the sulfone with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a hindered amide base like lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to generate the carbanion. Subsequent addition of an alkylating agent, such as an alkyl halide, leads to the formation of a new carbon-carbon bond.

This strategy can be used to introduce a variety of functional groups, extending the carbon chain and creating more complex structures. The choice of base and reaction conditions is crucial to avoid competing reactions, such as attack on the aromatic ring.

Table 1: Examples of Electrophiles for Alkylation of Deprotonated this compound

| Electrophile Class | Specific Example | Resulting Functional Group |

| Alkyl Halides | Methyl Iodide (CH₃I) | Ethylsulfone derivative |

| Benzyl Bromide (BnBr) | Phenethylsulfone derivative | |

| Carbonyls | Benzaldehyde (PhCHO) | β-Hydroxysulfone derivative |

| Acetone ((CH₃)₂CO) | β-Hydroxysulfone derivative | |

| Epoxides | Propylene Oxide | γ-Hydroxysulfone derivative |

Modifications of the Dichlorophenyl Ring System

The dichlorophenyl ring offers significant opportunities for modification, primarily through reactions that substitute the chlorine atoms or activate the C-H bonds on the ring.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. baranlab.orgwikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.orgwikipedia.org While the sulfone group itself is a meta-director in classical electrophilic aromatic substitution, its ability to act as a DMG is weak. However, the combined electron-withdrawing effects of the sulfone group and the two chlorine atoms increase the kinetic acidity of the remaining C-H protons on the ring. organic-chemistry.org Metalation, if successful, would likely occur at the C-3 or C-5 positions.

A more common issue with halogenated arenes is the competition between deprotonation and halogen-metal exchange, which is often faster for aryl bromides and iodides than directed lithiation. uwindsor.ca For aryl chlorides, this exchange is slower, potentially allowing for DoM to occur with the right choice of organolithium reagent and conditions.

The chlorine atoms at the C-2 and C-6 positions of the phenyl ring are prime sites for transition-metal-catalyzed cross-coupling reactions. These reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.de The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example. nih.govresearchgate.net

Given the two identical halide positions, controlling the selectivity to achieve mono- or di-substitution is a key challenge. Mono-substitution is often achievable by using a stoichiometric amount of the coupling partner. The reactivity of the C-Cl bonds can be influenced by steric hindrance and the electronic nature of the catalyst and ligands employed. nsf.gov For instance, bulky phosphine (B1218219) ligands on a palladium catalyst can favor coupling at a less sterically hindered position if one were present. mdpi.com In the case of this compound, the positions are sterically similar, but the first coupling may influence the reactivity of the second.

A variety of organometallic reagents can be used as coupling partners, allowing for the introduction of diverse substituents.

Table 2: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Introduced Group |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Aryl |

| Heck | Alkene | Pd(OAc)₂ | Alkenyl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Alkynyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | Amino |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl/Alkyl/Vinyl |

Synthesis of Sulfone-Containing Heterocyclic Compounds

This compound can serve as a key starting material for the synthesis of various sulfur-containing heterocyclic compounds. openmedicinalchemistryjournal.comresearchgate.net The strategies for ring formation can involve the functionalities introduced in the previously described derivatization steps.

For example, a derivative functionalized at the methyl group with a hydroxyl or amino group could undergo intramolecular cyclization with one of the ortho-chloro positions via nucleophilic aromatic substitution (SNA_r), especially if the ring is activated by the sulfone. Alternatively, an intermolecular reaction between a difunctionalized derivative of the sulfone and another reagent can lead to heterocycle formation. For instance, a derivative where one chlorine has been replaced by an amino group and the methyl group has been brominated could react with a thiourea (B124793) equivalent to form a thiazole-fused ring system.

Exploration of this compound as a Precursor to Advanced Organic Scaffolds

The true potential of this compound is realized when it is used as a precursor for more complex, advanced organic scaffolds. By combining the derivatization strategies, highly substituted and sterically demanding molecules can be constructed.

A sequential and regioselective approach is key. For example, one could perform a selective mono-Suzuki coupling at one of the chloro positions, followed by functionalization of the methyl group, and finally, a different cross-coupling reaction at the remaining chloro position. This controlled, step-wise elaboration allows for the precise installation of multiple, distinct functional groups around the central phenylsulfone core. The resulting multi-functionalized scaffolds can be valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, or materials with specific electronic or photophysical properties. lboro.ac.uk

Combinatorial Synthesis and Library Generation of this compound Derivatives

The various functionalization handles on the this compound scaffold make it an ideal candidate for combinatorial synthesis and the generation of chemical libraries. By employing parallel synthesis techniques, a large number of derivatives can be rapidly produced for high-throughput screening.

A typical combinatorial approach would involve a multi-well plate format where the core scaffold is subjected to a matrix of different reactants. For instance, a library could be generated by reacting deprotonated this compound with a set of diverse alkylating agents (Dimension 1) in the columns of the plate. The resulting products could then be subjected to Suzuki-Miyaura cross-coupling with a library of different boronic acids (Dimension 2) in the rows. This two-dimensional approach can generate a large and structurally diverse library of compounds from a small number of starting materials.

Table 3: Illustrative Combinatorial Library from this compound

| Dimension 2: Boronic Acid (R¹-B(OH)₂) | |||

| Dimension 1: Alkyl Halide (R²-X) | Phenylboronic acid | 4-Methoxyphenylboronic acid | Thiophene-2-boronic acid |

| Methyl Iodide | 2-Chloro-6-phenyl-phenyl(ethyl)sulfone | 2-Chloro-6-(4-methoxyphenyl)-phenyl(ethyl)sulfone | 2-Chloro-6-(thiophen-2-yl)-phenyl(ethyl)sulfone |

| Benzyl Bromide | 2-Chloro-6-phenyl-phenyl(phenethyl)sulfone | 2-Chloro-6-(4-methoxyphenyl)-phenyl(phenethyl)sulfone | 2-Chloro-6-(thiophen-2-yl)-phenyl(phenethyl)sulfone |

| Propargyl Bromide | 2-Chloro-6-phenyl-phenyl(but-3-ynyl)sulfone | 2-Chloro-6-(4-methoxyphenyl)-phenyl(but-3-ynyl)sulfone | 2-Chloro-6-(thiophen-2-yl)-phenyl(but-3-ynyl)sulfone |

This strategy allows for the systematic exploration of the chemical space around the this compound core, which is essential for discovering molecules with desired biological activities or material properties.

Theoretical and Computational Chemistry of 2,6 Dichlorophenylmethylsulfone

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods provide detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons.

Ab Initio Methods for High-Accuracy Energy Calculations

While DFT is highly effective, ab initio methods provide a pathway to even higher accuracy, albeit at a greater computational expense. These methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory (e.g., CCSD(T)), are based on solving the Schrödinger equation without relying on the empirical parameterization often found in DFT functionals. rsc.org

For a molecule like 2,6-Dichlorophenylmethylsulfone, these high-accuracy methods are not typically used for full geometry optimization but are invaluable for calculating a precise single-point energy of the DFT-optimized structure. This provides a benchmark electronic energy that can be used to validate the accuracy of different DFT functionals or to compute highly accurate reaction enthalpies and activation energies for reactions involving the molecule. researchgate.net Such calculations are crucial for creating a reliable thermochemical profile of the compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics in Solution

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with a solvent environment. mdpi.com An MD simulation models the atoms as classical particles and solves Newton's equations of motion over a series of small time steps, generating a trajectory that describes how the molecule's position and velocity evolve over time.

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a chosen solvent (e.g., water, DMSO, or chloroform) and applying a suitable force field (e.g., AMBER, CHARMM, or OPLS). The simulation would reveal the preferred conformations of the molecule in solution, particularly the rotational dynamics around the C(phenyl)-S bond. The distribution of the C-C-S-C dihedral angle would indicate the most populated rotamers and the energy barriers between them. rsc.org

Furthermore, MD simulations can elucidate the specific interactions between the solute and solvent. For instance, analysis of radial distribution functions can show the structuring of solvent molecules around the polar sulfone group and the nonpolar dichlorophenyl ring, providing a molecular-level understanding of its solvation properties. mdpi.com

Table 3: Representative Parameters for an MD Simulation of this compound in Water Note: These are typical parameters for setting up such a simulation.

| Parameter | Value/Setting |

|---|---|

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Simulation Box | Cubic, 20 Å padding |

| Temperature | 298 K (300 K) |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

| Simulation Time | 100 ns |

Prediction of Reactivity via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.compku.edu.cn The energy and spatial distribution of these orbitals provide critical information about a molecule's nucleophilic and electrophilic character. malayajournal.org

For this compound, the HOMO and LUMO can be calculated using DFT. The presence of the strongly electron-withdrawing sulfone group and the two electronegative chlorine atoms is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzene (B151609). rsc.org

HOMO: This orbital represents the region from which an electron is most easily donated. In this molecule, the HOMO is expected to be localized primarily on the dichlorophenyl ring.

LUMO: This orbital represents the region most susceptible to accepting an electron. The LUMO is also anticipated to be centered on the aromatic ring, likely with significant contributions at the carbons bonded to the chlorine and sulfone groups, indicating sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov The low-lying LUMO suggests that this compound could be reactive towards strong nucleophiles, potentially undergoing nucleophilic aromatic substitution under certain conditions.

Table 4: Hypothetical FMO Properties for this compound Note: These are estimated values based on the effects of the substituent groups.

| Property | Predicted Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -7.5 | Low electron-donating ability |

| ELUMO | -1.8 | High electron-accepting ability; electrophilic character |

Computational Design of Novel Synthetic Pathways to this compound and its Analogues

Computational chemistry offers tools to design and evaluate potential synthetic routes before attempting them in the laboratory. Computer-Aided Synthesis Design (CASD) programs can apply retrosynthesis principles to propose disconnections and identify potential starting materials.

For this compound, a plausible retrosynthetic analysis might suggest two primary disconnections:

C(phenyl)-S Bond Cleavage: This leads back to a 2,6-dichlorophenyl-based precursor (e.g., 2,6-dichlorobenzenesulfonyl chloride or 1,3-dichlorobenzene) and a methylating agent.

S-C(methyl) Bond Cleavage: This suggests a precursor like 2,6-dichlorophenylsulfinate, which could then be methylated.

Quantum chemical calculations can then be used to assess the viability of the proposed forward reactions. For example, DFT can be used to calculate the reaction energy profiles, including the structures and energies of transition states, for key steps such as the oxidation of a precursor sulfide (B99878) (2,6-dichlorophenyl methyl sulfide) to the sulfone. By comparing the activation energies for different potential reagents or catalysts, computational methods can help identify the most efficient and promising synthetic pathway, saving significant experimental time and resources.

QSAR/QSPR Studies for Correlation of Structure with Chemical Reactivity or Physical Properties

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical features (known as descriptors) with its activity or properties. slideshare.netmdpi.com While QSAR is often associated with biological activity, QSPR focuses on physical properties like boiling point, solubility, or chromatographic retention time. researchgate.net

For this compound and its analogues, a QSPR study would involve calculating a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and electronics. A model could then be developed by finding a statistical correlation between a set of these descriptors and an experimentally measured physical property for a series of related sulfone compounds. Such a model could then be used to predict the properties of new, unsynthesized analogues. nih.gov

Table 5: Selected QSPR Descriptors for this compound Note: These are representative descriptors that would be calculated for a QSPR study.

| Descriptor | Description | Predicted Value |

|---|---|---|

| MW | Molecular Weight | 225.09 g/mol |

| logP | Octanol-Water Partition Coefficient | ~2.8 |

| TPSA | Topological Polar Surface Area | 43.37 Ų |

| MR | Molar Refractivity | ~52.5 cm³ |

| Dipole Moment | Molecular Dipole Moment | ~4.5 Debye |

| VdW Volume | Van der Waals Volume | ~160 ų |

Applications of 2,6 Dichlorophenylmethylsulfone As a Chemical Intermediate or Reagent

Role as a Synthetic Building Block in Multi-Step Organic Synthesis

A thorough review of chemical synthesis databases and academic journals did not yield any specific examples of 2,6-Dichlorophenylmethylsulfone being utilized as a synthetic building block in multi-step organic synthesis. While sulfone moieties are crucial in many synthetic strategies, and chlorinated aromatic rings are common structural motifs in pharmaceuticals and agrochemicals, the specific combination found in this compound is not prominently featured in published synthetic routes. The steric hindrance provided by the two chlorine atoms in the ortho positions to the sulfone group might influence its reactivity and limit its straightforward application as a versatile building block.

Utilization in Material Science Precursor Chemistry

There is no available information to suggest that this compound is used as a precursor in material science. Searches for its involvement in the synthesis of polymers, functional materials, or other advanced materials did not provide any relevant findings. The properties that would make it a suitable monomer or material precursor, such as specific reactive functional groups for polymerization or desirable thermal and electronic properties, are not documented.

Application as a Ligand in Organometallic Chemistry

The potential for this compound to act as a ligand in organometallic chemistry has not been explored in the available literature. The sulfone group can, in some cases, coordinate to metal centers; however, no studies describing the synthesis or characterization of organometallic complexes involving this specific compound as a ligand were identified.

Use as a Model Compound for Mechanistic Studies in Sulfone Chemistry

While sulfone chemistry is a broad and active area of research, this compound has not been identified as a model compound for mechanistic studies. Researchers typically select model compounds that possess specific structural features to simplify the study of reaction mechanisms. The lack of publications featuring this compound suggests that other sulfones have been deemed more suitable for elucidating reaction pathways and electronic effects within this class of molecules.

Reagent in Specific Organic Transformations

No specific applications of this compound as a reagent in organic transformations, such as its use as a leaving group or an activating agent, have been reported. The stability of the dichlorophenyl group would likely make the sulfone a poor leaving group under typical reaction conditions.

Advanced Analytical Methodologies for 2,6 Dichlorophenylmethylsulfone Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 2,6-Dichlorophenylmethylsulfone, enabling its separation from complex mixtures and the assessment of its purity. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., UV-Vis, RI, ELSD)

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase.

UV-Vis Detector: The presence of the dichlorophenyl group in this compound allows for its detection using an ultraviolet-visible (UV-Vis) detector. shodexhplc.com This detector measures the absorbance of light by the analyte at a specific wavelength. shodexhplc.com For compounds with chromophores, like aromatic rings, UV-Vis detection offers good sensitivity and is widely applicable. researchgate.net

Refractive Index (RI) Detector: The Refractive Index (RI) detector is a universal detector that responds to changes in the refractive index of the mobile phase caused by the presence of the analyte. hitachi-hightech.com While less sensitive than UV-Vis detectors, it can be employed when the analyte lacks a strong chromophore or for purity analysis where all components need to be detected. shodexhplc.comresearchgate.net However, RI detectors are not suitable for gradient elution methods. shodexhplc.com

Evaporative Light Scattering Detector (ELSD): The Evaporative Light Scattering Detector (ELSD) is another universal detector that is particularly useful for non-volatile compounds. hitachi-hightech.com It works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining analyte particles. teledyneisco.com ELSD offers better sensitivity than the RI detector and is compatible with gradient elution, making it a valuable tool for analyzing this compound, especially in complex matrices where baseline stability is crucial. shodexhplc.comteledyneisco.com

Table 1: Comparison of HPLC Detectors for this compound Analysis

| Detector | Principle | Selectivity | Sensitivity | Gradient Compatibility |

| UV-Vis | Measures light absorption by chromophores | Selective for UV-absorbing compounds | Good | Yes |

| RI | Measures changes in refractive index | Universal | Moderate | No |

| ELSD | Measures scattered light from non-volatile analyte particles | Universal for non-volatile compounds | Good | Yes |

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, NPD, FID)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. chromatographyonline.com Given the structure of this compound, GC is a suitable method for its analysis, especially when coupled with selective detectors. mdpi.com

Electron Capture Detector (ECD): The Electron Capture Detector (ECD) is highly sensitive to compounds containing electronegative atoms, such as the chlorine atoms in this compound. scioninstruments.comchromatographyonline.com This makes the ECD an exceptionally selective and sensitive detector for the analysis of this compound, particularly in environmental samples where trace-level detection is often required. scioninstruments.comujecology.com

Nitrogen-Phosphorus Detector (NPD): The Nitrogen-Phosphorus Detector (NPD), also known as a thermionic specific detector (TSD), is highly selective for compounds containing nitrogen or phosphorus. chromatographyonline.com While not directly applicable to the primary structure of this compound, it could be useful in distinguishing it from nitrogen- or phosphorus-containing impurities or metabolites in complex samples.

Flame Ionization Detector (FID): The Flame Ionization Detector (FID) is a widely used, robust, and universal detector for organic compounds. ujecology.com It responds to compounds that produce ions when burned in a hydrogen-air flame. While less selective than the ECD for halogenated compounds, the FID provides a reliable and linear response for a wide range of concentrations, making it suitable for purity assessment and quantification when high sensitivity to halogens is not the primary requirement. ujecology.com

Table 2: GC Detectors for the Analysis of this compound

| Detector | Principle | Selectivity | Primary Application for this compound |

| Electron Capture Detector (ECD) | Electron capture by electronegative atoms | High for halogenated compounds | Trace analysis, environmental monitoring |

| Nitrogen-Phosphorus Detector (NPD) | Surface ionization of nitrogen/phosphorus compounds | High for nitrogen and phosphorus compounds | Differentiating from N/P-containing compounds |

| Flame Ionization Detector (FID) | Ionization of organic compounds in a flame | General for organic compounds | Purity assessment, quantification |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

For unequivocal identification and quantification of this compound in complex matrices, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry (MS) are indispensable. eurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of GC with the detection and identification power of MS. mdpi.com As the separated components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. mdpi.com This "fingerprint" allows for the definitive identification of this compound, even in the presence of co-eluting compounds. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of compounds in complex samples. eurl-pesticides.eulcms.cz After separation by LC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the precursor ion of this compound, which is then fragmented. The second stage analyzes the resulting product ions. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances selectivity and sensitivity, making it ideal for trace-level quantification in challenging matrices. eurl-pesticides.eueurl-pesticides.eu

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. elsevierpure.com For this compound, derivatization can be employed to enhance its detectability by spectroscopic methods or to improve its chromatographic behavior. youtube.com

Pre-column and Post-column Derivatization for Spectroscopic Detection

Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column) to introduce a chromophore or fluorophore into the molecule, thereby increasing its response to UV-Vis or fluorescence detectors.

Pre-column Derivatization: In this approach, the analyte is reacted with a derivatizing agent before injection into the chromatograph. nih.govshimadzu.com For a compound like this compound, which already possesses a UV-absorbing phenyl group, pre-column derivatization might be employed to shift the absorption maximum to a more selective wavelength or to introduce a fluorescent tag for ultra-sensitive detection. mdpi.com

Post-column Derivatization: Here, the derivatizing reagent is continuously added to the column effluent before it reaches the detector. mdpi.comyoutube.com This technique is advantageous when the derivatives are unstable. mdpi.com For sulfones, post-column derivatization could involve reactions that lead to a colored or fluorescent product, enhancing detection. nih.gov For example, a post-column reaction could potentially cleave the molecule and derivatize a resulting fragment for improved detection.

Strategies for Improved Volatility or Ionization Efficiency

Derivatization can also be used to modify the physicochemical properties of this compound to make it more amenable to certain analytical techniques.

Improved Volatility for GC: While this compound is amenable to GC analysis, derivatization could potentially be used to increase its volatility, leading to sharper peaks and lower elution temperatures. youtube.com However, for this specific compound, this is less common as its volatility is generally sufficient.

Improved Ionization Efficiency for MS: The efficiency of ionization in mass spectrometry, particularly in electrospray ionization (ESI), is highly dependent on the analyte's ability to gain or lose a proton. chromatographyonline.com For compounds that ionize poorly, derivatization can introduce a readily ionizable group, significantly enhancing the MS signal. researchgate.netresearchgate.net For this compound, if sensitivity in LC-MS is a limiting factor, a derivatization strategy could be developed to attach a basic functional group that is easily protonated in the positive ion mode, or an acidic group for the negative ion mode, thereby boosting the ionization efficiency and lowering detection limits. researchgate.net Optimizing ion source parameters such as temperature and gas flows is also crucial for maximizing the signal. wiley.com

Method Validation for Precision, Accuracy, and Limit of Detection in Non-Biological Matrices (e.g., environmental samples, industrial processes)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. epa.gov For quantifying this compound in non-biological matrices like soil, water, or industrial effluents, a rigorous validation process following guidelines from bodies like the U.S. Environmental Protection Agency (EPA) is necessary. epa.govpdx.edu This typically involves evaluating the method's precision, accuracy, selectivity, linearity, and sensitivity (Limit of Detection and Limit of Quantification).

The validation process would involve the following key parameters:

Accuracy (Recovery): Accuracy is determined by spiking a blank matrix (e.g., control soil) with known concentrations of this compound and measuring the recovered amount. researchgate.netnih.gov The recovery is typically expressed as a percentage. Studies are often performed at multiple concentration levels, such as the Limit of Quantification (LOQ) and 10 times the LOQ. epa.gov

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov Precision is evaluated at two levels:

Repeatability (Intra-day precision): The agreement between replicate analyses performed on the same day by the same analyst. nih.gov

Intermediate Precision (Inter-day precision): The agreement between results from analyses conducted on different days, often by different analysts or with different equipment. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected above the background noise, though not necessarily quantified with acceptable accuracy and precision. pdx.edu The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision. ucl.ac.uk For a soil method, a typical LOQ might be in the low parts-per-billion (ppb) range, for example, 1.0 µg/kg, with the LOD being approximately one-third of that, such as 0.3 µg/kg. epa.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. This is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. unibo.it

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components expected to be in the sample matrix. pdx.edu In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

The table below summarizes typical acceptance criteria for a validated method for a small organic molecule in an environmental matrix, based on common industry and regulatory standards.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy (Recovery) | The percentage of the true amount of analyte detected. | 70-120% |

| Precision (RSD) | The relative standard deviation of replicate measurements. | ≤ 20% |

| Limit of Quantification (LOQ) | The lowest concentration quantifiable with acceptable accuracy and precision. | Method- and matrix-dependent (e.g., 1.0 µg/kg for soil). epa.gov |

| Limit of Detection (LOD) | The lowest concentration that can be detected. | Typically ~1/3 of the LOQ (e.g., 0.3 µg/kg for soil). epa.gov |

| Linearity (R²) | The correlation coefficient of the calibration curve. | ≥ 0.99 |

Chemometric Approaches for Data Analysis in Complex Analytical Datasets

When analyzing complex samples, such as those from environmental monitoring or industrial process streams, the resulting analytical data can be vast and difficult to interpret. This is particularly true when using techniques like chromatography-mass spectrometry or spectroscopy, which generate large data matrices for each sample. Chemometrics applies multivariate statistical methods to extract meaningful information from this chemical data. epfl.ch

For datasets that may contain this compound along with numerous other compounds, chemometric techniques can be invaluable for pattern recognition, classification, and calibration.

Principal Component Analysis (PCA)

Partial Least Squares (PLS) Regression

When the goal is quantitative prediction in the presence of complex matrices, Partial Least Squares (PLS) regression is a commonly used chemometric calibration technique. epfl.ch PLS is particularly useful when there are more variables than samples and when there is multicollinearity among the variables, which is common in spectroscopic data. epfl.ch

Instead of a simple univariate calibration, a PLS model can be built using entire spectra (e.g., from UV-Vis or NIR) to predict the concentration of this compound. This approach can be more robust as it can model and account for matrix interferences that would negatively affect traditional calibration methods. The model is "trained" using a set of samples with known analyte concentrations and their corresponding spectral data. The performance of the PLS model is then evaluated using a separate validation set to ensure its predictive ability. epfl.ch

| Chemometric Technique | Primary Application | Description | Potential Use for this compound |

| Principal Component Analysis (PCA) | Data exploration, pattern recognition, outlier detection. unibo.it | Reduces data dimensionality by creating new, uncorrelated variables (Principal Components) that describe the maximum variance in the data. unibo.it | Classifying environmental samples based on contamination profiles; identifying relationships between this compound and other co-contaminants. |

| Partial Least Squares (PLS) Regression | Multivariate calibration and quantitative prediction. epfl.ch | Builds a regression model between a set of predictor variables (e.g., a full spectrum) and a response variable (e.g., concentration), effective even with noisy and collinear data. epfl.ch | Quantifying this compound in complex mixtures using spectroscopic data (e.g., UV-Vis, NIR, Raman) without prior separation. |

Structure Reactivity/property Relationships of 2,6 Dichlorophenylmethylsulfone and Its Analogues

Influence of Halogen Substituents on Electronic Properties and Reactivity

The presence of two chlorine atoms at the ortho-positions (2 and 6) of the phenyl ring significantly influences the electronic environment and reactivity of 2,6-dichlorophenylmethylsulfone. Chlorine, being an electronegative halogen, exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring.

This electron withdrawal has several consequences for the molecule's reactivity:

Reduced Susceptibility to Electrophilic Aromatic Substitution: The deactivation of the phenyl ring makes electrophilic substitution reactions, such as nitration or Friedel-Crafts reactions, less favorable compared to unsubstituted phenyl methyl sulfone.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the ring, enhanced by the additional electron-withdrawing sulfone group, can make the molecule more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.

Altered Acidity of Ring Protons: The inductive withdrawal by the chlorine atoms increases the acidity of the remaining aromatic protons.

Studies on halogenated aromatic compounds have shown that the type and position of the halogen substituent systematically alter the electronic and optical properties of the molecule. chemicalbook.com For instance, the presence of halogens can impact the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the molecule's reactivity and its absorption of light. chemicalbook.com In the case of this compound, the combined -I effect of the two chlorine atoms makes the phenyl ring significantly more electron-poor than in its non-halogenated or mono-halogenated counterparts.

Impact of Sulfone Group on Acidity, Basicity, and Dipole Moments

The sulfone group (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. wikipedia.orgrsc.org This has a profound impact on the properties of this compound.

Acidity: The sulfone group significantly increases the acidity of the protons on the adjacent methyl group. The resulting carbanion, formed upon deprotonation, is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfone group. This makes the methyl protons in this compound more acidic than those in a simple hydrocarbon. The electron-withdrawing nature of the sulfone group also contributes to the increased acidity of the aromatic protons, complementing the effect of the chlorine substituents. quora.comlumenlearning.com

Basicity: The sulfone group itself is a very weak base. The lone pairs of electrons on the oxygen atoms are not readily available for protonation due to their involvement in resonance with the sulfur atom. Therefore, this compound is not considered a basic compound.

Conformational Effects on Chemical Reactivity and Stability

The three-dimensional arrangement of the atoms in this compound, particularly the rotation around the C-S and C-C bonds, plays a crucial role in its reactivity and stability. The presence of two bulky chlorine atoms in the ortho-positions creates significant steric hindrance.

This steric crowding forces the phenyl ring and the sulfone group to adopt a twisted conformation, rather than a planar one. libretexts.org This twisting has several implications:

Reduced Resonance: The non-planar arrangement can reduce the extent of π-orbital overlap between the phenyl ring and the sulfone group, which can in turn affect the electronic properties.

Restricted Rotation: The energy barrier to rotation around the C(aryl)-S bond is likely to be high due to the steric clash between the chlorine atoms and the oxygen atoms of the sulfone group. This can lead to the existence of stable conformers or atropisomers, which are conformational isomers that can be isolated due to a high energy barrier to interconversion. libretexts.org

Influence on Reactivity: The specific conformation adopted by the molecule can influence its accessibility to reagents and its transition state energies in chemical reactions. For instance, the steric hindrance from the ortho-chlorine atoms can shield the sulfone group and the benzylic protons from attack.

Studies on other ortho-substituted diaryl ethers and biphenyls have shown that the degree of twisting and the barrier to rotation are highly dependent on the size of the ortho-substituents. libretexts.orgresearchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are valuable tools for predicting the chemical behavior of new or untested compounds, thereby saving time and resources in experimental studies. quora.comnih.gov

For this compound and its analogues, QSRR models could be developed to predict various aspects of their reactivity, such as:

Rate constants for specific reactions, for example, nucleophilic substitution or oxidation.

Equilibrium constants for acid-base reactions.

Susceptibility to different types of chemical transformations.

To build a QSRR model, a set of known compounds (a training set) with measured reactivity data is required. For each compound, a series of numerical descriptors are calculated that encode its structural and physicochemical properties. These descriptors can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum chemical descriptors: Such as orbital energies, atomic charges, and dipole moments.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like artificial neural networks, are then used to find a mathematical equation that best relates the descriptors to the observed reactivity. nih.gov Once a statistically valid model is established, it can be used to predict the reactivity of new compounds like analogues of this compound by simply calculating their descriptors and inputting them into the model. The reliability of these predictions is assessed by defining an applicability domain for the model. nih.gov

Spectroscopic Property Correlations with Molecular Structure

The spectroscopic signatures of this compound are directly correlated with its unique molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of both the chlorine atoms and the sulfone group, likely causing them to appear at a lower field (higher ppm) compared to benzene (B151609). The methyl protons will also be shifted downfield due to the adjacent sulfone group. For comparison, the methyl protons in methyl phenyl sulfone appear around 3.1 ppm. chemicalbook.com

¹³C NMR: The carbon atoms of the phenyl ring will show distinct chemical shifts. The carbon atom attached to the sulfone group (C1) and the carbons bearing the chlorine atoms (C2, C6) will be significantly affected.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by strong absorption bands corresponding to the sulfone group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net

Vibrations associated with the C-Cl bonds and the aromatic ring will also be present.

Mass Spectrometry (MS):

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Fragmentation patterns will likely involve the loss of the methyl group, the sulfone group (as SO₂), and chlorine atoms.

By analyzing the spectroscopic data of a series of related analogues, it is possible to establish correlations between specific structural features (e.g., the nature and position of substituents) and the observed spectroscopic properties.

Data Tables

Table 1: Predicted and Representative Spectroscopic Data for Phenyl Sulfones

| Compound | ¹H NMR (δ, ppm) - Methyl Protons | IR (cm⁻¹) - SO₂ Asymmetric Stretch | IR (cm⁻¹) - SO₂ Symmetric Stretch |

| Methyl Phenyl Sulfone | ~3.1 chemicalbook.com | ~1308 nist.gov | ~1151 nist.gov |